![molecular formula C11H15Cl2NO4S B4982758 2,5-dichloro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B4982758.png)
2,5-dichloro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves reactions with various reagents to introduce or modify functional groups. For instance, the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene has been developed to synthesize highly reactive derivatives, valuable for preparing new derivatives in the sulfonamide series (Yu. A. Aizina et al., 2017). Another synthesis pathway involves the reaction of benzenesulfonamide with thiourea under heating, leading to the formation of thiazole derivatives (G. N. Rozentsveig et al., 2011).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be complex, with tautomerism playing a significant role in determining their physical and chemical properties. X-ray crystallography has been used to determine the structure of derivatives, revealing interesting insights into their crystalline form and intramolecular interactions (M. Yıldız et al., 2010).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. The reaction with thiourea, for example, demonstrates the potential for heterocyclization, important for synthesizing compounds with specific chemical functionalities (G. N. Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystalline structure, determined through X-ray diffraction, provides valuable information about the compound's stability and reactivity (M. Yıldız et al., 2010).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including reactivity, potential for substitution reactions, and the ability to form complexes with metals, are of particular interest. These properties are influenced by the functional groups present in the molecule and their electronic effects (G. N. Rozentsveig et al., 2011).
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .
Mode of Action
Sulfonamides, in general, are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in folic acid synthesis. They competitively inhibit this enzyme, thereby blocking the synthesis of folic acid in bacteria .
Biochemical Pathways
By inhibiting folic acid synthesis, sulfonamides can disrupt bacterial dna synthesis, as folic acid is a precursor to nucleotides in the dna molecule .
Result of Action
As a sulfonamide, it is expected to inhibit bacterial growth by disrupting folic acid synthesis and, consequently, dna synthesis .
properties
IUPAC Name |
2,5-dichloro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-17-5-3-4-14-19(15,16)11-7-8(12)10(18-2)6-9(11)13/h6-7,14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEGPIJSKBCTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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